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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

Get Quote

Welcome to the technical support center for ATTO 390. This guide provides troubleshooting

advice and frequently asked questions (FAQs) to help you minimize non-specific binding in

your fluorescence experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 390 and what are its key properties?

ATTO 390 is a fluorescent dye belonging to the coumarin family.[1] It is characterized by a high

fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular

weight.[1][2] It is moderately hydrophilic and fluoresces in the blue region of the visible

spectrum.[3][4] These properties make it suitable for a wide range of applications in life

sciences, including the labeling of DNA, RNA, and proteins, as well as for high-sensitivity

detection methods like single-molecule studies.[2][5]

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the adhesion of fluorescently labeled molecules to surfaces or

cellular components other than the intended target.[6][7] This phenomenon is a significant

source of background noise in fluorescence imaging, which can obscure the specific signal
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from your target of interest, leading to poor signal-to-noise ratios and potentially inaccurate

data interpretation.[8][9] Non-specific binding can be driven by various intermolecular forces,

including hydrophobic interactions, ionic interactions, and hydrogen bonding.

Q3: What are the common causes of high background fluorescence with ATTO 390?

High background fluorescence when using ATTO 390-conjugated molecules can arise from

several factors:

Excessive antibody or probe concentration: Using too high a concentration of the

fluorescently labeled probe increases the likelihood of non-specific binding.[6][10]

Insufficient blocking: Failure to adequately block non-specific binding sites on the sample

(e.g., cells or tissue) can lead to high background.[6][10]

Inadequate washing: Insufficient washing after the staining step will result in a high

concentration of unbound fluorescent molecules remaining in the sample.[8][10]

Hydrophobic interactions: The properties of the dye itself can contribute. While ATTO 390 is

moderately hydrophilic, hydrophobic interactions can still play a role in non-specific binding

to cellular structures or hydrophobic surfaces.[11]

Autofluorescence: The sample itself may exhibit natural fluorescence (autofluorescence),

which can be mistaken for background signal.[8][12]

Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific

binding of ATTO 390 conjugates.

Problem: High Background Staining
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Possible Cause Solution Expected Outcome

Antibody/Probe concentration

is too high.

Perform a titration experiment

to determine the optimal

concentration of your ATTO

390-conjugated antibody or

probe. Start with the

manufacturer's recommended

concentration and test a range

of dilutions.[6][13]

Reduced background signal

while maintaining a strong

specific signal.

Inadequate blocking.

Optimize the blocking step.

Increase the incubation time

(e.g., from 30 minutes to 1

hour) or try a different blocking

agent. Common blocking

agents include Bovine Serum

Albumin (BSA), normal serum

from the secondary antibody's

host species, or commercial

blocking buffers.[6]

A significant decrease in

overall background

fluorescence.

Insufficient washing.

Increase the number and/or

duration of washing steps after

incubation with the ATTO 390

conjugate. Using a wash buffer

containing a mild detergent like

Tween 20 can help remove

unbound molecules.[8][10]

Lower background signal

across the entire sample.

Hydrophobic interactions.

Add a non-ionic detergent

(e.g., 0.1% Triton X-100 or

Tween 20) to your blocking

and wash buffers to minimize

non-specific hydrophobic

interactions.[14]

Reduced background,

particularly in lipid-rich areas.
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Sample autofluorescence.

Before staining, examine an

unstained sample using the

same filter set to assess the

level of autofluorescence. If

significant, you may need to

use a different fluorophore with

a distinct emission spectrum or

employ an autofluorescence

quenching reagent.[12][15]

Reduced background

fluorescence in unstained

regions of the sample.

Data Presentation: Recommended Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. The

following table summarizes common blocking agents and their recommended working

concentrations.
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Blocking Agent
Recommended
Concentration

Notes

Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS

A common and effective

general protein blocker.

Ensure the BSA is of high

quality and free of

contaminating IgGs.[16]

Normal Serum 5-10% (v/v) in PBS

Use serum from the same

species as the host of the

secondary antibody (in indirect

immunofluorescence) to block

non-specific binding of the

secondary antibody.

Non-fat Dry Milk 1-5% (w/v) in PBS-T

A cost-effective blocking agent,

but not recommended for

studies involving

phosphorylated proteins due to

high phosphoprotein content.

Fish Skin Gelatin 0.1-0.5% (w/v) in PBS
Can be an effective alternative

to BSA or serum.

Commercial Blocking Buffers Varies by manufacturer

Often contain a mixture of

proteins and detergents for

optimized blocking.[14][17]

Experimental Protocols
Protocol 1: Standard Blocking and Staining for
Immunofluorescence
This protocol provides a general workflow for staining cells with an ATTO 390-conjugated

antibody.

Sample Preparation: Grow cells on coverslips or chamber slides to the desired confluency.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times for 5 minutes each with PBS.

Permeabilization (if required): If your target is an intracellular protein, permeabilize the cells

with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

Washing: Wash the cells three times for 5 minutes each with PBS.

Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g.,

3% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[16]

Primary Antibody Incubation: Dilute the ATTO 390-conjugated primary antibody to its optimal

concentration in the blocking buffer. Incubate the cells with the primary antibody solution for

1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times for 10 minutes each with PBS containing 0.1% Tween

20.

Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g.,

DAPI).

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the samples using a fluorescence microscope with the appropriate filter set

for ATTO 390 (Excitation/Emission: ~390/479 nm).[1]

Protocol 2: Surface Passivation for Single-Molecule
Imaging
For single-molecule studies, minimizing non-specific binding to the glass surface is critical.

Polyethylene glycol (PEG) passivation is a widely used method.[18][19]

Cleaning of Coverslips: Thoroughly clean glass coverslips by sonication in a series of

solvents (e.g., acetone, ethanol, and deionized water).
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Hydroxylation: Activate the glass surface by treating it with a piranha solution (a 3:1 mixture

of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner.

Silanization: Incubate the cleaned coverslips in a solution of a PEG-silane conjugate (e.g.,

mPEG-silane) in a dry organic solvent (e.g., toluene) for several hours. This covalently

attaches the PEG molecules to the glass surface.

Curing: Cure the PEG-coated coverslips by baking them at an elevated temperature (e.g.,

80-100°C).

Assembly of Flow Cell: Assemble the passivated coverslip into a flow cell for single-molecule

imaging.

Final Blocking: Before introducing the sample, further block the surface by flushing the flow

cell with a protein solution like BSA or casein.[18]

Visualizations
Troubleshooting Workflow for High Background
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Caption: A flowchart for troubleshooting high background fluorescence.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12058962/docs?utm_src=pdf-body-img#technical-support-center-minimizing-non-specific-binding-of-atto-390
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanisms of Non-Specific Binding and Blocking
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Caption: How blocking agents prevent non-specific binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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